molecular formula C13H12BrNO4 B5536344 N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide

N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide

Cat. No.: B5536344
M. Wt: 326.14 g/mol
InChI Key: JIGMGKJHPKTALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide typically involves the bromination of the methyl group followed by the formation of the corresponding phosphonate. This intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for deprotonation, and tetra-n-butylammonium fluoride (TBAF) for desilylation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide can be compared with other furan derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGMGKJHPKTALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.